molecular formula C17H20Br2N2 B4957715 (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine

Numéro de catalogue B4957715
Poids moléculaire: 412.2 g/mol
Clé InChI: UTVAUCPOFZEKOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPEA is a member of the phenethylamine class of compounds and has a molecular weight of 396.23 g/mol.

Mécanisme D'action

The exact mechanism of action of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine is not fully understood. However, it is believed that (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine exerts its effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to act as a serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has also been found to interact with various receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to exhibit various biochemical and physiological effects. In a study conducted by Lee et al., (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine was found to induce cell cycle arrest and apoptosis in human breast cancer cells. In a study conducted by Zhang et al., (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine was found to inhibit the aggregation of alpha-synuclein, which is associated with Parkinson's disease. In a study conducted by Xu et al., (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine was found to exhibit antidepressant-like effects in mice.

Avantages Et Limitations Des Expériences En Laboratoire

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to cells or animals. (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine also has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.

Orientations Futures

There are several future directions for the research of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. One potential direction is to investigate the potential of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine as a therapeutic agent for the treatment of various diseases, including cancer, depression, and Parkinson's disease. Another potential direction is to investigate the structure-activity relationship of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine and its derivatives to identify compounds with improved efficacy and selectivity. Additionally, further research is needed to fully understand the mechanism of action of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine and its effects on various neurotransmitters and receptors in the brain.

Méthodes De Synthèse

The synthesis of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine involves the reaction of 4-bromo-N-(4-bromophenyl)benzenamine with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then treated with sodium borohydride to obtain (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. The yield of the reaction is around 50%, and the purity can be improved through recrystallization.

Applications De Recherche Scientifique

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, depression, and Parkinson's disease. In cancer research, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In a study conducted by Lee et al., (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In depression research, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has shown potential as an antidepressant. In Parkinson's disease research, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to exhibit neuroprotective effects by inhibiting the aggregation of alpha-synuclein, a protein that is associated with Parkinson's disease.

Propriétés

IUPAC Name

N,N'-bis(4-bromophenyl)-N,N'-diethylmethanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Br2N2/c1-3-20(16-9-5-14(18)6-10-16)13-21(4-2)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAUCPOFZEKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CN(CC)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.